molecular formula C3F4 B1614800 Tetrafluoroallene CAS No. 461-68-7

Tetrafluoroallene

Cat. No. B1614800
CAS RN: 461-68-7
M. Wt: 112.03 g/mol
InChI Key: PWWKERINVYVSIE-UHFFFAOYSA-N
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Description

Tetrafluoroallene, also known as 1,2-Propadiene, 1,1,3,3-tetrafluoro-, is a chemical compound with the molecular formula CF . It has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da .


Synthesis Analysis

Tetrafluoroallene can be synthesized through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, which is derived from dibromodifluoromethane and vinylidene fluoride, over activated charcoal . This process results in the formation of 3-bromo-1,1,3,3-tetrafluoropropene .


Molecular Structure Analysis

The molecular structure of Tetrafluoroallene was determined by X-ray crystallography . The molecule has an almost linear C=C=C framework, and for tetrafluoroallene, exact linearity is provided by the 222 crystallographic site symmetry . The C=C bond lengths decrease with an increasing number of fluorine substituents .


Chemical Reactions Analysis

Tetrafluoroallene has been found to undergo nucleophilic addition reactions with phenols and amines . More detailed information about these reactions can be found in the referenced paper .


Physical And Chemical Properties Analysis

Tetrafluoroallene has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da . More detailed physical and chemical properties would require further experimental studies .

Scientific Research Applications

Co-dimerization and Chemical Reactions

  • TFA has been studied for its ability to undergo thermal co-dimerization with other compounds like hexafluorobut-2-yne, forming unique chemical structures such as perfluoro-(1,2-dimethyl-3-methylenecyclobutene) (Banks, Deem, Haszeldine, & Taylor, 1966).
  • It also shows reactivity with phenols and amines, leading to the formation of unsaturated ethers and trifluoropropionamides (Ji‐Chang Xiao & Qing‐Yun Chen, 2003).

Synthesis and Structural Studies

  • Research has been conducted on developing facile routes to synthesize TFA, including methods involving metallation of certain precursors followed by thermal elimination (Hengyao Lu, Friedrich, & Burton, 1995).
  • Studies on the crystal and molecular structures of TFA have been performed using X-ray crystallography, providing insights into its molecular configuration and bond lengths (Luger et al., 2000).

Organometallic Chemistry

  • TFA participates in hydrometalation reactions with various transition metal hydride complexes, forming fluoropropenyl complexes and exhibiting interesting chemical behaviors like fluorine migration (Kühnel & Lentz, 2009).
  • Its role as a strong π acidic ligand and a precursor for generating complex fluoroorganic ligands has been explored, demonstrating its utility in synthesizing fluorinated compounds (Lentz, 2004).

Photoelectron Spectroscopy

  • The photoelectron spectra of TFA have been measured, revealing details about its vertical ionization potentials and the involvement of its molecular vibrations (Thomas & Thompson, 1974).

Coordination Chemistry

  • TFA has been used in the synthesis and structural determination of various allene complexes, with studies revealing its increasing acceptor properties when more fluorine substituents are added (Lentz & Willemsen, 1999).

Mechanism of Action

The mechanism of action of Tetrafluoroallene is not well-studied and there is limited information available on this topic .

Future Directions

The future directions of Tetrafluoroallene research could involve further studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential applications .

properties

InChI

InChI=1S/C3F4/c4-2(5)1-3(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWKERINVYVSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196720
Record name Perfluoroallene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroallene

CAS RN

461-68-7
Record name Perfluoroallene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroallene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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